molecular formula C21H25NO4 B4301369 ETHYL 3-(4-ETHOXYPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOATE

ETHYL 3-(4-ETHOXYPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOATE

Cat. No.: B4301369
M. Wt: 355.4 g/mol
InChI Key: IZWTYQLXAAMTEF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethoxyphenyl)-3-[(phenylacetyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This compound is characterized by the presence of an ethoxyphenyl group and a phenylacetylamino group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-ETHOXYPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOATE typically involves the esterification of 3-(4-ethoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethoxyphenyl)-3-[(phenylacetyl)amino]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents such as sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: 3-(4-ethoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ETHYL 3-(4-ETHOXYPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOATE depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 3-(4-ethoxyphenyl)-3-[(phenylacetyl)amino]propanoate can be compared with other esters and amides:

    Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 3-(4-ethoxyphenyl)-3-[(benzoyl)amino]propanoate: Similar structure but with a benzoyl group instead of a phenylacetyl group.

These comparisons highlight the unique structural features of ETHYL 3-(4-ETHOXYPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOATE, which may influence its reactivity and applications.

Properties

IUPAC Name

ethyl 3-(4-ethoxyphenyl)-3-[(2-phenylacetyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-3-25-18-12-10-17(11-13-18)19(15-21(24)26-4-2)22-20(23)14-16-8-6-5-7-9-16/h5-13,19H,3-4,14-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWTYQLXAAMTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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